Heptyl 1-thiohexopyranoside
Overview
Description
Heptyl 1-Thiohexopyranoside is a small molecule that belongs to the class of organic compounds known as thioglycosides . These are glycosides in which a sugar group is bonded through one carbon to another group via a S-glycosidic bond .
Synthesis Analysis
The synthesis of Heptyl 1-thiohexopyranoside and its derivatives has been a focus of research due to its complex nature and potential applications. For instance, regioselective synthesis methods have been developed to prepare substituted 1-thiohex-2-enopyranosides, highlighting the compound’s synthetic versatility and the importance of selective thiolation in its synthesis.Molecular Structure Analysis
The molecular formula of Heptyl 1-Thiohexopyranoside is C13H26O5S . It has an average weight of 294.408 and a monoisotopic mass of 294.150094632 .Physical And Chemical Properties Analysis
Heptyl 1-Thiohexopyranoside is a thioglycoside, a type of glycoside in which a sugar group is bonded through one carbon to another group via a S-glycosidic bond . It has a molecular weight of 294.41 g/mol.Scientific Research Applications
Pharmacology Research
Heptyl 1-thiohexopyranoside is an experimental small molecule with potential pharmacological applications. Its interactions with various biological targets such as Rhodopsin in humans, NADPH:ferredoxin reductase in Rhodobacter capsulatus, Acyl carrier protein in Escherichia coli, and Biotin biosynthesis cytochrome P450 in Bacillus subtilis are of interest . Research in this area could lead to the development of new drugs or therapeutic strategies.
Biochemical Assay Development
This compound is used as a biochemical assay reagent. It serves as a biological material or organic compound for life science-related research . It can be utilized in the development of assays to measure enzyme activity, receptor-ligand interactions, or cellular responses.
Mechanism of Action
Target of Action
Heptyl 1-thioglucopyranoside has been found to interact with several targets . These include Rhodopsin in humans, NADPH:ferredoxin reductase in Rhodobacter capsulatus, Acyl carrier protein in Escherichia coli (strain K12), and Biotin biosynthesis cytochrome P450 in Bacillus subtilis (strain 168) . These targets play crucial roles in various biological processes, including vision, energy production, fatty acid synthesis, and biotin production, respectively .
Mode of Action
It is known that the compound acts as a non-ionic detergent , which suggests that it may interact with these targets by altering their membrane environments, thereby affecting their function.
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to vision, energy production, fatty acid synthesis, and biotin production .
Pharmacokinetics
As a non-ionic detergent, it is known to be soluble in methanol , which could potentially influence its bioavailability.
Result of Action
It has been found to be effective as a non-ionic detergent for the solubilization and reconstitution of membrane proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Heptyl 1-thioglucopyranoside. For instance, it has been found to be more soluble than octylthioglucoside in water at low temperatures , suggesting that temperature and solvent can affect its action.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGNLMTTNTJSP-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006208 | |
Record name | Heptyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl 1-thiohexopyranoside | |
CAS RN |
85618-20-8 | |
Record name | n-Heptyl β-D-thioglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85618-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl 1-thioglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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